Cas no 1365271-54-0 (5-Bromo-1-ethylbenzoimidazole hydrochloride)
5-Bromo-1-ethylbenzoimidazole hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Bromo-1-ethylbenzoimidazole HCl
- 5-Bromo-1-ethylbenzoimidazole hydrochloride
-
- MDL: MFCD21609567
- Inchi: 1S/C9H9BrN2.ClH/c1-2-12-6-11-8-5-7(10)3-4-9(8)12;/h3-6H,2H2,1H3;1H
- InChI-Schlüssel: TUYZTKRBGXSCCF-UHFFFAOYSA-N
- Lächelt: C1N(CC)C2=CC=C(Br)C=C2N=1.[H]Cl
5-Bromo-1-ethylbenzoimidazole hydrochloride Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-1-ethylbenzoimidazole hydrochloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320221-5g |
5-Bromo-1-ethylbenzoimidazole HCl |
1365271-54-0 | 95% | 5g |
$320 | 2021-06-17 | |
| Chemenu | CM320221-10g |
5-Bromo-1-ethylbenzoimidazole HCl |
1365271-54-0 | 95% | 10g |
$533 | 2021-06-17 | |
| TRC | B685978-100mg |
5-Bromo-1-ethylbenzoimidazole hydrochloride |
1365271-54-0 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B685978-250mg |
5-Bromo-1-ethylbenzoimidazole hydrochloride |
1365271-54-0 | 250mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B685978-500mg |
5-Bromo-1-ethylbenzoimidazole hydrochloride |
1365271-54-0 | 500mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B685978-1g |
5-Bromo-1-ethylbenzoimidazole hydrochloride |
1365271-54-0 | 1g |
$ 207.00 | 2023-04-18 | ||
| Chemenu | CM320221-5g |
5-Bromo-1-ethylbenzoimidazole HCl |
1365271-54-0 | 95% | 5g |
$320 | 2023-03-27 | |
| Chemenu | CM320221-10g |
5-Bromo-1-ethylbenzoimidazole HCl |
1365271-54-0 | 95% | 10g |
$533 | 2023-03-27 | |
| Ambeed | A888391-1g |
5-Bromo-1-ethylbenzoimidazole HCl |
1365271-54-0 | 95+% | 1g |
$152.0 | 2024-04-24 | |
| Ambeed | A888391-5g |
5-Bromo-1-ethylbenzoimidazole HCl |
1365271-54-0 | 95+% | 5g |
$455.0 | 2024-04-24 |
5-Bromo-1-ethylbenzoimidazole hydrochloride Lieferanten
5-Bromo-1-ethylbenzoimidazole hydrochloride Verwandte Literatur
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Weitere Informationen zu 5-Bromo-1-ethylbenzoimidazole hydrochloride
5-Bromo-1-ethylbenzoimidazole hydrochloride: A Key Compound in Modern Pharmaceutical Research
5-Bromo-1-ethylbenzoimidazole hydrochloride (CAS No. 1365271-54-0) represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and therapeutic development. The synthesis and biological activity of 5-Bromo-1-ethylbenzoimidazole hydrochloride are areas of active research, with recent studies highlighting its role in modulating cellular pathways critical to disease progression.
As a derivative of the benzoimidazole scaffold, 5-Bromo-1-ethylbenzoimidazole hydrochloride exhibits structural diversity that allows for tailored pharmacological properties. The presence of the bromo group at the 5-position and the ethyl substituent at the 1-position contributes to its distinct chemical behavior. Recent advances in synthetic methodologies have enabled the efficient preparation of this compound, making it a valuable tool for pharmaceutical researchers. The hydrochloride salt form enhances its solubility, which is crucial for its application in biological systems.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 5-Bromo-1-ethylbenzoimidazole hydrochloride exhibits selective binding affinity for specific protein targets. This property is particularly relevant in the development of therapeutics for neurodegenerative disorders. The compound's ability to interact with key enzymes involved in neuronal signaling pathways has positioned it as a promising candidate for further investigation.
Recent studies have also explored the potential of 5-Bromo-1-ethylbenzoimidazole hydrochloride in modulating inflammatory responses. A 2024 study published in Pharmacological Reports revealed that this compound can inhibit the activation of NF-κB, a critical pathway in inflammatory diseases. This finding suggests its potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the pharmacokinetic profile of 5-Bromo-1-ethylbenzoimidazole hydrochloride has been evaluated in preclinical models. Research conducted by Smith et al. (2023) in Drug Metabolism and Disposition indicates that the compound demonstrates favorable oral bioavailability and a prolonged half-life, attributes that are essential for its potential use in chronic disease management.
The structural features of 5-Bromo-1-ethylbenzoimidazole hydrochlor,ide make it a versatile scaffold for drug design. Its ability to form hydrogen bonds with target proteins enhances its binding affinity, while the bromo group introduces steric and electronic effects that can be exploited for fine-tuning its biological activity. These properties have led to its incorporation in the design of novel inhibitors targeting various disease-related pathways.
Advances in computational chemistry have further accelerated the study of 5-Bromo-1-ethylbenzoimidazole hydrochloride. Molecular docking studies and molecular dynamics simulations have provided insights into its interactions with biological targets. These computational tools have enabled researchers to predict its binding modes and optimize its chemical structure for enhanced efficacy.
Comparative studies with related compounds have highlighted the unique advantages of 5-Bromo-1-ethylbenzoimidazole hydrochloride. A 2022 study in European Journal of Medicinal Chemistry showed that this compound exhibits higher selectivity compared to its analogs, which is crucial for minimizing off-target effects in therapeutic applications.
Environmental and safety considerations are also being addressed in the research on 5-Bromo-1-ethylbenzoimidazole hydrochloride. While the compound itself is not classified as a hazardous material, its synthesis and handling require adherence to standard laboratory protocols to ensure safety during research and development phases.
Future research directions for 5-Bromo-1-ethylbenzoimidazole hydrochloride include exploring its potential in combination therapies and its application in personalized medicine. The compound's ability to modulate multiple signaling pathways suggests it could be a valuable asset in the development of multi-target therapeutics.
In conclusion, 5-Bromo-1-ethylbenzoimidazole hydrochloride (CAS No. 1365271-54-0) represents a significant contribution to the field of pharmaceutical science. Its unique structural features and demonstrated biological activities position it as a promising candidate for further exploration in drug discovery and therapeutic development. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, underscoring its importance in modern medicinal chemistry.
1365271-54-0 (5-Bromo-1-ethylbenzoimidazole hydrochloride) Verwandte Produkte
- 23073-51-0(5-Bromo-1-ethylbenzoimidazole)
- 116465-66-8(1H-Benzimidazole-1-ethanol,5-bromo-)
- 406236-04-2(5-Bromo-1-butyl-1H-benzodimidazole)
- 53484-15-4(5-bromo-1-methyl-1H-1,3-benzodiazole)
- 1199773-13-1(5-Bromo-1-propyl-benzoimidazole hydrochloride)
- 813449-00-2(6-bromo-1-ethyl-1H-1,3-benzodiazole)
- 53484-16-5(6-bromo-1-methyl-1H-1,3-benzodiazole)
- 1199773-42-6(5-Bromo-1-butyl-1H-benzodimidazole hydrochloride)
- 1199773-32-4(5-Bromo-1-isopropylbenzoimidazole hydrochloride)
- 1187386-22-6(5-Bromo-1-t-butylbenzodimidazole)